Product packaging for 1-oxidopyridin-1-ium-2,6-dicarboxylic acid(Cat. No.:CAS No. 15905-16-5)

1-oxidopyridin-1-ium-2,6-dicarboxylic acid

Cat. No.: B103491
CAS No.: 15905-16-5
M. Wt: 183.12 g/mol
InChI Key: JWCYHGVYVDMHQT-UHFFFAOYSA-N
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Description

1-oxidopyridin-1-ium-2,6-dicarboxylic acid is a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), a versatile scaffold renowned for its strong metal-chelating properties . This specific N-oxide derivative is of significant interest in advanced chemical and biochemical research due to its potential as a multidentate ligand for coordinating metal ions. Compounds within this class are extensively utilized in the development of supramolecular architectures and co-crystals, where they facilitate the formation of stable structures through hydrogen bonding and other noncovalent interactions . In the realm of medicinal chemistry research, structurally related pyridine dicarboxylates are investigated for their role in targeting metalloenzymes . For instance, the inhibition of bacterial metallo-β-lactamases (MBLs), such as the New Delhi metallo-β-lactamase (NDM-1), is a critical area of study in overcoming antibiotic resistance. Metal-chelating compounds can sequester the zinc ions essential for the enzyme's catalytic activity, thereby restoring the efficacy of carbapenem antibiotics . Furthermore, the core dipicolinic acid structure is a fundamental component in materials science, contributing to the synthesis of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing . The exploration of its derivatives, including this compound, continues to expand the toolkit available for designing novel functional materials and probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO5 B103491 1-oxidopyridin-1-ium-2,6-dicarboxylic acid CAS No. 15905-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYHGVYVDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166562
Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15905-16-5
Record name 2,6-Pyridinedicarboxylic acid, 1-oxide
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Record name Pyridine-2,6-dicarboxylic acid 1-oxide
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Coordination Chemistry of 1 Oxidopyridin 1 Ium 2,6 Dicarboxylic Acid and Its Derivatives

Ligand Properties and Binding Modes of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid

This compound, also known as pyridine-2,6-dicarboxylic acid N-oxide, combines the coordination features of a dicarboxylate pyridine (B92270) core with the influential N-oxide moiety. This unique combination allows for a variety of binding interactions with metal ions.

Multidentate Chelation Characteristics (e.g., O,N,O-Pincer Ligands)

Similar to its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), this compound is a versatile multidentate ligand. ajol.info Dipicolinic acid is well-known for acting as a tridentate O,N,O-pincer ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. ajol.infomdpi.com This chelation forms two stable five-membered rings, enhancing the stability of the resulting metal complexes.

The introduction of the N-oxide group provides an additional potential donor site. In the related isomer, pyridine-2,5-dicarboxylic acid N-oxide, coordination to metal centers occurs via the N-oxide oxygen and one carboxylate oxygen, creating a stable six-membered chelate ring. rsc.org It is therefore highly probable that this compound can also coordinate in a bidentate fashion through the N-oxide and one of the adjacent carboxylate groups, or in a tridentate manner utilizing both carboxylates and the pyridine nitrogen, depending on the metal ion and reaction conditions.

Bridging Coordination Modes in Polynuclear Complexes

The structural features of this compound inherently support the formation of polynuclear complexes through bridging coordination. The carboxylate groups are particularly flexible in their binding, capable of acting as bridging ligands between two or more metal centers in various conformations (e.g., syn-syn, syn-anti). This capability is extensively documented for pyridine-dicarboxylate ligands, which are used to construct one-, two-, and three-dimensional coordination polymers. researchgate.net

Furthermore, the N-oxide moiety itself can function as a bridging ligand, linking two metal ions. researchgate.net This dual capacity for bridging, through both the carboxylate and N-oxide functions, makes this compound a potent building block for designing complex, high-dimensionality metal-organic frameworks.

Influence of the Pyridine N-Oxide Moiety on Metal Coordination

The presence of the N-oxide group significantly modifies the electronic properties and coordination behavior of the dipicolinic acid framework. The N-oxide function introduces a fourth potential oxygen donor atom, increasing the ligand's denticity and versatility. researchgate.net Metal complexes involving pyridine-N-oxide ligands are noted for their applications in gas separation and as potential therapeutic agents. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its parent compounds typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under hydrothermal conditions to promote crystallization.

Coordination with Transition Metals (e.g., Cu(II), Mn(II), Cr(III), Co(II), Ni(II), Zn(II), Cd(II), Sn(IV))

Complexes of the parent compound, pyridine-2,6-dicarboxylic acid, with a wide range of transition metals have been synthesized and characterized. Mononuclear complexes of the type [M(L)(H₂O)₂], where M = Co(II), Ni(II), Zn(II), and Cd(II), have been reported, demonstrating the typical tridentate coordination of the dipicolinate ligand. ajol.info Similarly, complexes with Mn(II), Fe(II), and Cu(II) have also been prepared. researchgate.net In these structures, the metal ions are generally found in an octahedral geometry, coordinated to the O,N,O donor set of the ligand and additional water molecules or other co-ligands. ajol.info

For N-oxide derivatives, studies on the related pyridine-2,5-dicarboxylic acid N-oxide have shown the formation of discrete complexes with Mn(II) and Zn(II). rsc.org In these cases, the ligand coordinates through the N-oxide oxygen and a carboxylate oxygen. While specific structural data for this compound with the full range of listed transition metals is scarce, the known chemistry of its analogues suggests it readily forms stable complexes. For instance, pyridine-2,6-dithiocarboxylic acid, a related ligand, forms complexes with Fe, Co, Ni, and Zn. nih.gov

Below is a table summarizing representative transition metal complexes formed with the parent ligand, pyridine-2,6-dicarboxylic acid (PDA), which provides insight into the expected structures with its N-oxide derivative.

CompoundMetal IonCoordination GeometryKey Structural Features
[Co(PDA)(H₂O)₂]Co(II)OctahedralMononuclear complex with PDA acting as a tridentate ligand and two coordinated water molecules. ajol.info
[Ni(PDA)(H₂O)₂]Ni(II)OctahedralIsostructural with the Co(II) complex, featuring a central Ni(II) ion. ajol.info
[Cu₂(PDA)₂(H₂O)₅]·2H₂OCu(II)Distorted OctahedralA dimeric structure where PDA ligands bridge copper centers.
[Zn(PDA)(H₂O)₂]Zn(II)OctahedralMononuclear complex analogous to the Co(II) and Ni(II) structures. ajol.inforesearchgate.net
[Cd(PDA)(H₂O)₂]Cd(II)OctahedralMononuclear complex with the larger Cd(II) ion coordinated by the tridentate PDA ligand. ajol.info
[Mn(PDA)₂(H₂O)]·H₂OMn(II)Pentagonal BipyramidalA seven-coordinate Mn(II) complex with two tridentate PDA ligands.
[Cr(PDA)₂]⁻Cr(III)Distorted OctahedralAn anionic complex where two tridentate PDA ligands coordinate to the Cr(III) center. researchgate.net

Complexes with Lanthanide Metal Ions

Pyridine-2,6-dicarboxylic acid is an effective ligand for sensitizing the luminescence of lanthanide ions and for constructing lanthanide-based coordination polymers. researchgate.net Hydrothermal reactions of the parent ligand with lanthanide oxides have yielded a series of one-, two-, and three-dimensional coordination polymers with varied structures attributed to the lanthanide contraction effect and different coordination modes of the ligand. researchgate.net

The introduction of the N-oxide group is expected to create new ligand architectures with potentially improved selectivities and photophysical properties for lanthanide complexes. While specific studies on this compound with lanthanides are not widely reported, research on other N-oxide ligands demonstrates their promise in this area. The combination of the rigid pyridine-dicarboxylate framework and the N-oxide donor site makes the target ligand a compelling candidate for developing novel luminescent lanthanide-based materials. researchgate.net

Analysis of Coordination Geometries and Stereochemistry in Complexes

The ligand this compound, also known as 2,6-pyridinedicarboxylic acid N-oxide, is a versatile building block in coordination chemistry. Its structure is derived from the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA), featuring the addition of an N-oxide group. This modification introduces a new coordination site and alters the electronic properties of the ligand, influencing the resulting coordination geometries and stereochemistry of its metal complexes.

The parent DPA typically acts as a tridentate O,N,O-pincer ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. ajol.infomdpi.comresearchgate.net This coordination mode often leads to the formation of stable five-membered chelate rings, resulting in complexes with well-defined geometries, such as distorted octahedral or square pyramidal. researchgate.net

In the case of this compound, the N-oxide oxygen atom provides an alternative or additional coordination site. Aromatic N-oxides are strong Lewis bases and readily coordinate to transition metals through the oxygen atom. nih.govwikipedia.org Therefore, this ligand can exhibit several coordination modes:

Tridentate O,O,O-coordination: The ligand can coordinate through the N-oxide oxygen and one oxygen from each carboxylate group.

Bridging coordination: The carboxylate groups can bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The N-oxide group can also potentially act as a bridging ligand.

Combined coordination: The ligand could chelate a metal ion through one carboxylate and the N-oxide oxygen, while the other carboxylate group bridges to an adjacent metal center.

The specific coordination geometry adopted depends on several factors, including the nature of the metal ion (size, charge, and preferred coordination number), the reaction conditions (pH, solvent, temperature), and the presence of auxiliary ligands. For instance, with lanthanide ions, which have high coordination numbers, the ligand is expected to form complexes where the metal ion is coordinated to multiple ligand molecules and possibly solvent molecules, leading to complex geometries.

While crystal structures for complexes of this compound are not widely reported, studies on the closely related chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) provide valuable insights. In complexes of chelidamic acid with transition metals like Co(II) and Ni(II), the ligand chelates the metal ion through the pyridine nitrogen and two carboxylate oxygens, resulting in distorted octahedral geometries. koreascience.kr Similarly, a zinc(II) complex with chelidamic acid also shows a distorted octahedral coordination environment. researchgate.net It is plausible that the N-oxide derivative would form complexes with similar geometries, with the N-oxide oxygen taking the place of the pyridine nitrogen in the coordination sphere.

The stereochemistry of these complexes is also of interest. The rigid nature of the pyridine ring and the defined positions of the carboxylate groups can lead to the formation of specific stereoisomers. In octahedral complexes with two tridentate ligands, for example, meridional (mer) and facial (fac) isomers can be formed. The geometry of the ligand, with its three donor atoms in a plane, generally favors the formation of mer isomers.

Table 1: Common Coordination Geometries with Related Ligands
Metal IonLigandCoordination GeometryReference
Co(II), Ni(II), Zn(II), Cd(II)Pyridine-2,6-dicarboxylic acidOctahedral ajol.info
Cu(II)Pyridine-2,6-dicarboxylic acidDistorted Octahedral rsc.org
Zn(II)Chelidamic acidDistorted Octahedral researchgate.net
Co(II), Ni(II)Chelidamic acidDistorted Octahedral koreascience.kr

Functional Properties of this compound Coordination Compounds

The incorporation of the N-oxide functionality into the pyridine-2,6-dicarboxylic acid framework is expected to impart unique functional properties to its coordination compounds. These properties are rooted in the electronic and structural characteristics of the ligand and its ability to form diverse architectures with various metal ions.

Coordination complexes of lanthanide ions (Ln³⁺) with pyridine-2,6-dicarboxylic acid and its derivatives are well-known for their strong luminescence properties. nih.govnih.gov The organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.govnih.gov This process, known as sensitized luminescence, is particularly effective for Eu(III) (red emission) and Tb(III) (green emission). nih.govfigshare.com

Complexes of this compound with lanthanide ions are expected to exhibit similar photoluminescent behavior. The N-oxide group may influence the luminescence in several ways:

Antenna Effect: The N-oxide group can modify the energy levels of the ligand's excited states (singlet and triplet states). For efficient energy transfer to the lanthanide ion, the triplet state energy of the ligand should be appropriately matched with the emissive energy level of the Ln³⁺ ion.

Coordination Environment: The coordination of the N-oxide oxygen to the lanthanide ion can affect the symmetry around the metal center. Lower symmetry environments can lead to enhanced luminescence intensity, particularly for the hypersensitive transitions of Eu(III). nih.gov

Quenching Effects: The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, can quench the luminescence of lanthanide ions. The strong coordination of the tridentate N-oxide ligand may displace water molecules from the inner coordination sphere, thus enhancing the luminescence quantum yield and lifetime. rsc.org

Studies on Eu(III) and Tb(III) complexes with various pyridine dicarboxylic acid derivatives have shown strong emission peaks around 615 nm for Eu(III) and 545 nm for Tb(III). nih.gov It is anticipated that complexes with this compound would display similar characteristic emissions, making them promising materials for applications in lighting, displays, and biological imaging. researchgate.net

Table 2: Luminescence Properties of Related Lanthanide Complexes
Lanthanide IonLigandEmission Wavelength (nm)Key FeatureReference
Eu(III)Pyridine-2,6-dicarboxylic acid derivative615Strong red emission nih.gov
Tb(III)Pyridine-2,6-dicarboxylic acid derivative545Strong green emission nih.gov
Eu(III)Pyridine-3,5-dicarboxylic acidMultiple peaksTunable emission figshare.com
Eu(III)Pyridine-2,6-dicarboxylic acid615Long lifetime (3.23 ms) rsc.org

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. ceric-eric.eu Their high surface areas, tunable pore sizes, and functionalizable pore surfaces make them highly attractive for applications in gas storage and separation. nih.govmit.edumdpi.com Carboxylate-based ligands, such as dicarboxylic acids, are widely used in the synthesis of MOFs.

The ligand this compound is a promising candidate for the construction of functional MOFs. Its key features for this application include:

Rigidity and Connectivity: The rigid pyridine core and the two carboxylate groups provide well-defined connection points for building robust porous frameworks.

Functionality: The N-oxide group introduces a polar functional group into the pores of the MOF. This polarity can enhance the selective adsorption of certain gas molecules, such as CO₂, through dipole-quadrupole interactions.

Open Metal Sites: The coordination of the ligand to metal clusters can potentially leave open metal sites, which are known to be strong adsorption sites for gases like H₂ and CO₂.

While MOFs based on this compound have not been extensively studied, related systems demonstrate the potential. For example, MOFs constructed from other pyridine dicarboxylic acids have been investigated for their gas adsorption properties. The introduction of nitrogen atoms into the framework can improve the affinity for CO₂.

The stability of MOFs is a critical factor for practical applications. The strong coordination bonds between the carboxylate/N-oxide groups and metal ions could lead to the formation of chemically and thermally stable frameworks. mit.edu Such robust MOFs could be suitable for use in industrial processes like post-combustion CO₂ capture or natural gas purification.

Metal complexes are widely used as catalysts in a variety of organic transformations. semanticscholar.org The catalytic activity of a metal complex is highly dependent on the nature of the metal center and the coordinating ligands. Ligands can influence the catalyst's activity, selectivity, and stability by modifying the electronic and steric environment of the metal ion.

Complexes of pyridine-2,6-dicarboxylic acid with transition metals have been shown to possess catalytic activity. ajol.info The N-oxide derivative, this compound, offers interesting possibilities for developing new catalysts, particularly for oxidation reactions. nih.gov

The N-oxide group can play several roles in catalysis:

Electronic Effects: The N-oxide is an electron-donating group, which can increase the electron density on the metal center. This can be beneficial for certain catalytic cycles, for example, by facilitating oxidative addition steps.

Oxygen Atom Transfer: In some oxidation reactions, the N-oxide group itself can act as an oxygen atom donor.

Stabilization of High-Oxidation States: The ligand may stabilize high-valent metal-oxo species, which are often the active intermediates in oxidation catalysis.

Metal complexes containing N-oxide ligands have been explored as catalysts for various oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols. researchgate.net For instance, metal complexes supported by amino acids have shown good activity in the epoxidation of cyclohexene. semanticscholar.org Given these precedents, it is reasonable to expect that transition metal complexes of this compound could be effective catalysts for a range of selective oxidation processes.

The design of molecules and materials with specific magnetic properties is a major area of research in coordination chemistry. youtube.com By choosing appropriate metal ions (particularly transition metals and lanthanides with unpaired electrons) and bridging ligands, it is possible to create systems with interesting magnetic behaviors, such as ferromagnetism, antiferromagnetism, or single-molecule magnet (SMM) behavior. rsc.orgnih.gov

The ligand this compound is well-suited for constructing magnetically interesting metal-organic systems. The carboxylate groups can act as effective bridges for mediating magnetic exchange interactions between metal centers. The N-oxide group can also participate in superexchange pathways.

The magnetic properties of such systems would depend on several structural factors:

Metal-Metal Distance: The distance between the magnetic metal ions, as determined by the bridging ligand, is a key factor in determining the strength of the magnetic coupling.

Bridging Mode: The way the ligand bridges the metal centers (e.g., syn-anti or syn-syn carboxylate bridges) affects the overlap of magnetic orbitals and thus the sign (ferromagnetic or antiferromagnetic) and magnitude of the exchange interaction.

For example, by using this ligand to link anisotropic metal ions like Dy(III) or Mn(III) in discrete clusters, it might be possible to design new SMMs. SMMs are individual molecules that can behave as tiny magnets below a certain blocking temperature, and they have potential applications in high-density information storage and quantum computing.

While specific magnetic studies on complexes of this compound are limited, the vast research on magnetic coordination polymers built from carboxylate ligands suggests that this ligand is a promising building block for the creation of new magnetic materials. dalalinstitute.com

Electron transfer is a fundamental process in many biological systems, including respiration and photosynthesis. These processes often involve a series of metalloproteins that act as electron carriers, shuttling electrons between different enzymes. The ability of a metal complex to act as an electron carrier is largely determined by its redox potential and its kinetic stability in different oxidation states.

Complexes based on pyridine-2,6-dicarboxylic acid (DPA) have been suggested to act as electron carriers in various biological systems. ajol.info This suggests that complexes of the N-oxide derivative could also function as electron carriers in biomimetic systems.

The N-oxide group could influence the electron transfer properties in several ways:

Redox Potential Tuning: The electronic properties of the ligand affect the redox potential of the metal center. The electron-donating nature of the N-oxide group would be expected to make the metal center easier to oxidize (i.e., a lower redox potential) compared to the parent DPA complex. By modifying the ligand, it is possible to tune the redox potential of the complex to match that of a specific biological electron transfer chain.

Structural Stability: The tridentate nature of the ligand can provide a stable coordination environment for the metal ion in different oxidation states, which is important for efficient and reversible electron transfer.

The thio-derivative of DPA, pyridine-2,6-dithiocarboxylic acid, is a known siderophore, a compound that chelates iron and is involved in its transport in biological systems. wikipedia.orgnih.gov This highlights the biological relevance of this class of ligands. By studying the electrochemical properties of complexes of this compound, it would be possible to assess their potential as functional analogs of biological electron carriers. Such studies could contribute to the development of new redox-active materials and catalysts inspired by nature. nih.gov

Supramolecular Assemblies and Crystal Engineering Involving 1 Oxidopyridin 1 Ium 2,6 Dicarboxylic Acid

Investigation of Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of compounds incorporating 1-oxidopyridin-1-ium-2,6-dicarboxylic acid is significantly influenced by extensive hydrogen bonding. The presence of the N-oxide group, which is a strong hydrogen bond acceptor, alongside the carboxylic acid groups, which can act as both hydrogen bond donors and acceptors, facilitates the formation of robust and predictable supramolecular synthons.

The study of related pyridine (B92270) dicarboxylic acid derivatives further illuminates the importance of hydrogen bonding in dictating crystal packing. In many crystalline solids of dicarboxamides derived from these acids, intermolecular hydrogen bonds are the principal interactions governing the molecular arrangement. nih.gov The presence of water molecules in the crystal lattice of these derivatives often leads to the formation of intricate hydrogen bond networks, highlighting a common theme in the crystal engineering of this class of compounds. nih.gov

Co-crystallization Strategies with Pyridine Dicarboxylic Acid Derivatives

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials by combining two or more different neutral molecules in a single crystal lattice. mdpi.com This approach relies on non-covalent interactions, primarily hydrogen bonding, between the co-formers. Pyridine dicarboxylic acids and their derivatives are excellent candidates for co-crystal formation due to their multiple hydrogen bond donor and acceptor sites.

While specific studies on the co-crystallization of this compound with other pyridine dicarboxylic acid derivatives are not extensively documented in the provided literature, the general principles can be inferred from related systems. For example, various pyridine dicarboxylic acid isomers have been successfully co-crystallized with other organic molecules, such as 1,10-phenanthroline-5,6-dione, where hydrogen bonds between the acid, water molecules, and the co-former stabilize the resulting structure. researchgate.net

The strategy often involves selecting co-formers with complementary functional groups capable of forming robust supramolecular synthons, such as the well-known carboxylic acid-pyridine heterosynthon. Research on co-crystals involving dicarboxylic acids and various pyridine derivatives has shown the formation of layered assemblies stabilized by a combination of O-H···N, C-H···N, and C-H···O hydrogen bonds, as well as other non-conventional interactions. mdpi.com These studies underscore the potential of using pyridine dicarboxylic acid N-oxides as building blocks in designing multi-component crystalline materials with tailored architectures and properties.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. conicet.gov.arrsc.org Its ability to coordinate with metal ions through the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate groups makes it a versatile building block for creating extended networks with diverse topologies and potential applications. researchgate.netresearchgate.net

The reaction of this compound (pydco) with transition metal ions under hydro(solvo)thermal conditions has yielded novel coordination polymers. rsc.org For example, with zinc(II), a 2D network structure formulated as [Zn(pydco)(H2O)]n is formed. In this structure, the pydco ligand connects the zinc centers, creating double helical chains which are further linked into a 2D network. rsc.org

Interestingly, the reaction conditions can sometimes lead to in-situ modifications of the ligand. In a reaction with copper(II) under similar conditions, the pydco ligand underwent decarboxylation to form 2-pyridine carboxylic acid N-oxide (pyco), resulting in a 1D ladder-like chain polymer with the formula [Cu(pyco)2]n. rsc.org This highlights the importance of reaction parameters in directing the final structure and composition of the coordination polymer.

The broader family of pyridine dicarboxylic acids has been extensively used to create a vast array of MOFs with lanthanide and transition metals. nih.govrsc.org These frameworks exhibit structures ranging from 1D chains to complex 3D networks, often influenced by the choice of metal ion and the presence of ancillary ligands or spacers. rsc.orgresearchgate.net The incorporation of the N-oxide functionality in this compound adds another layer of complexity and potential for creating novel framework materials with unique properties.

Coordination Polymers of this compound and its In-situ Product
Compound FormulaMetal IonLigandDimensionalityStructural FeaturesReference
[Zn(pydco)(H2O)]nZinc(II)This compound (pydco)2DContains double helical chains rsc.org
[Cu(pyco)2]nCopper(II)2-pyridine carboxylic acid N-oxide (pyco)1DInfinite ladder-like chain; ligand formed via in-situ decarboxylation of pydco rsc.org

Principles of Self-Assembly and Directed Architectures in Solution and Solid States

The formation of ordered supramolecular structures from this compound is governed by the principles of molecular self-assembly, where molecules spontaneously organize into well-defined architectures through non-covalent interactions. In both solution and the solid state, the interplay of hydrogen bonding, coordination bonds, and π-π stacking interactions directs the assembly process.

In aqueous solution, the parent compound, pyridine-2,6-dicarboxylic acid, exhibits self-association that is highly dependent on pH. nih.gov Through UV spectroscopy, it has been shown to form dimers, with the nature of the interaction (stacking vs. hydrogen bonding) varying with the protonation state of the molecule. nih.govresearchgate.net At low pH, where the molecule is fully protonated, and near neutral pH, where it exists as a monoanion, self-association occurs primarily through vertical stacking interactions. Conversely, at intermediate pH values, horizontal interactions via hydrogen bonding are more prevalent. nih.gov These principles of pH-dependent aggregation are fundamental to controlling self-assembly in solution.

Advanced Spectroscopic and Structural Elucidation of 1 Oxidopyridin 1 Ium 2,6 Dicarboxylic Acid and Its Complexes

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Precise Molecular and Crystal Structures

In complexes with metal ions, this technique provides critical information about the coordination geometry around the metal center. For instance, in complexes of the related pyridine-2,6-dicarboxylic acid (dipicolinic acid), SC-XRD has confirmed that the dipicolinate ligand can act as a tridentate agent, coordinating to metal ions through the pyridine (B92270) nitrogen and the oxygen atoms of the two carboxylate groups. researchgate.net The formation of supramolecular structures through hydrogen bonds and π-π interactions is also a key feature revealed by SC-XRD analysis. researchgate.net Analysis of various metal complexes with derivatives of the title compound has shown different crystal systems and space groups, highlighting the structural diversity based on the coordinated metal and other present ligands. nih.goveurjchem.com

Table 1: Representative Crystallographic Data for Related Dicarboxylic Acid Complexes

Compound/ComplexCrystal SystemSpace GroupKey Structural Features
(ox)0.5(2-CNpy)MonoclinicP21/cInvolves unconventional parallel nitrile-nitrile interactions. mdpi.com
(adp)(4-CNpy)2TriclinicP1Exhibits H-bonding networks and π-stacking interactions. mdpi.com
Ni(dipic)22--Distorted octahedral geometry around Ni(II). elsevierpure.com
Thiazolo-Pyridine Dicarboxylic Acid Derivative (1)MonoclinicP21Asymmetric unit consists of one water molecule and two independent TPDCA molecules. nih.gov

This table presents data for structurally related compounds to illustrate the type of information obtained from SC-XRD.

Electron Diffraction for Nanocrystalline Materials and Hydrogen Atom Localization

Electron diffraction is a powerful technique for the structural analysis of micro- and nano-sized crystals, which are too small for conventional SC-XRD. gexinonline.com Continuous Rotation Electron Diffraction (cRED) is an emerging method that allows for high-throughput data collection from nanocrystals. nih.govwiley.com A key advantage of electron diffraction is its ability to more accurately determine the positions of hydrogen atoms compared to X-ray diffraction. gexinonline.com This is because electrons interact with the electrostatic potential of both the electron cloud and the atomic nucleus, whereas X-rays are scattered primarily by the electron cloud. gexinonline.com This capability is crucial for accurately mapping hydrogen bonding networks, which are vital for the supramolecular assembly of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid. While direct application on the title compound is not widely documented, studies on similar copper(II) complexes show that electron diffraction can yield lattice parameters and bond lengths comparable to those from X-ray diffraction, with notable improvements in the localization of hydrogen atoms. gexinonline.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can identify characteristic vibrations of the carboxyl groups (C=O and O-H stretching), the pyridine ring (C=C and C=N stretching), and the N-oxide group (N-O stretching).

In metal complexes, the coordination of the ligand to the metal ion leads to shifts in the vibrational frequencies. The infrared spectra of metal(II) complexes of the related picolinic acid N-oxide show that coordination occurs through the carboxyl and N-oxide oxygen atoms. tandfonline.com The absence of the broad band associated with the carboxylic acid O-H stretch (around 3000 cm⁻¹) in the spectra of metal complexes suggests deprotonation and coordination of the carboxylate groups. researchgate.net Furthermore, new bands appearing at lower frequencies can be assigned to metal-oxygen (M-O) stretching vibrations, confirming the formation of coordination bonds. tandfonline.com

Table 2: Key FTIR Vibrational Frequencies for Dipicolinic Acid Metal Complexes

Functional GroupTypical Wavenumber (cm⁻¹)Notes
Carboxylic O-H stretch~3000Absent in complexes, indicating deprotonation. researchgate.net
Asymmetric COO⁻ stretch1660-1670Indicates coordination of the carboxylate group. researchgate.net
Symmetric COO⁻ stretch1365-1370Indicates coordination of the carboxylate group. researchgate.net
Metal-Oxygen (M-O) stretch< 400Appears upon complexation. tandfonline.com

This table is based on data for the closely related dipicolinic acid, as specific data for the N-oxide was limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid groups and the N-oxide moiety. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carboxyl carbons and the ring carbons. researchgate.net In studies of related compounds like picolinic acid N-oxide, ¹H NMR signals for the ring protons are observed at specific chemical shifts, which can be assigned to individual protons. chemicalbook.com For dipicolinic acid, signals for the pyridine ring protons appear between 8.2 and 8.3 ppm in DMSO-d₆. chemicalbook.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Compounds in DMSO-d₆

CompoundNucleusChemical Shift (ppm)Assignment
Picolinic acid N-oxide¹H8.75, 8.33, 7.99, 7.91Pyridine ring protons chemicalbook.com
Dipicolinic acid¹H8.291, 8.238Pyridine ring protons chemicalbook.com
Dipicolinic acid¹³C165.41, 149.28, 144.76, 126.76Carboxyl and ring carbons rsc.org

Data for closely related compounds are provided to illustrate expected spectral regions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as paramagnetic transition metal ions. nih.gov When this compound forms complexes with paramagnetic metals like copper(II), manganese(II), or cobalt(II), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center. mdpi.com The EPR spectrum's g-values and hyperfine coupling constants are sensitive to the geometry of the complex and the nature of the coordinating atoms. This technique is crucial for characterizing the oxidation state of the metal ion and understanding the metal-ligand interactions in these complexes. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions and Coordination Environment

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy level to a higher one. researchgate.net The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. Upon complexation with metal ions, new absorption bands may appear, or existing bands may shift. These changes can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions if a transition metal is involved. The position and intensity of these bands provide insights into the coordination environment of the metal ion and the nature of the metal-ligand bond. For example, studies on picolinic acid N-oxide show absorption maxima that are sensitive to the solvent environment. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Ni(II) Complex

Interaction TypeContribution (%)
O···H / H···O50.9%
H···H22.8%
C···H / H···C10.6%
C···C5.3%
N···H / H···N4.6%

Data from Ni(dipic)22 complex, a derivative of the parent dipicolinic acid. elsevierpure.com

Computational Chemistry and Theoretical Investigations of 1 Oxidopyridin 1 Ium 2,6 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, especially in the context of its coordination complexes. bohrium.comresearchgate.netnsmsi.ir These calculations provide fundamental insights into the molecule's behavior at an electronic level.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy required for electronic excitation.

For this compound, DFT calculations are employed to determine the energies and spatial distributions of these orbitals.

HOMO: Represents the ability of the molecule to donate electrons. Its energy level is related to the ionization potential.

LUMO: Represents the ability of the molecule to accept electrons. Its energy level is related to the electron affinity.

HOMO-LUMO Gap (ΔE): A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized.

While specific energy values for the isolated molecule are not prominently reported in survey literature, DFT studies on its metal complexes frequently involve initial calculations on the free ligand to understand how orbital energies are perturbed upon coordination. bohrium.com

Table 1: Frontier Molecular Orbital Parameters

ParameterDescriptionSignificance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; important for coordination to metal centers.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; relevant for interactions with nucleophiles.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability.

DFT calculations are used to model the distribution of electron density within this compound. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, negative potential is expected around the oxygen atoms of the carboxylate and N-oxide groups, indicating these are primary sites for hydrogen bonding and metal coordination.

Table 2: Global Chemical Reactivity Descriptors Derived from DFT

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity.
Electronegativity (χ)χ = (I + A) / 2Measures the power of a molecule to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

These descriptors help to classify this compound in terms of its reactivity profile and compare it with other related heterocyclic compounds.

A significant structural feature of this compound is the proximity of the carboxylic acid groups at the 2 and 6 positions to the N-oxide oxygen atom. This arrangement facilitates the formation of a strong intramolecular hydrogen bond. Theoretical studies on the closely related pyridine-2,5-dicarboxylic acid N-oxide have shown that its anionic form (deprotonated at one carboxylic acid) is stabilized by a resonance-assisted hydrogen bond (RAHB) between the remaining carboxylic proton and the N-oxide oxygen. acs.orgirb.hr

This type of intramolecular interaction is highly probable in the 2,6-isomer as well and represents a key step in a potential intramolecular proton transfer mechanism. DFT calculations can be used to:

Optimize the geometry of the molecule to confirm the presence and strength of the intramolecular hydrogen bond.

Calculate the potential energy surface for the transfer of the proton from the carboxyl oxygen to the N-oxide oxygen.

Determine the energy barrier for this proton transfer, indicating whether the process is likely to occur under specific conditions.

The electronic properties of a polar molecule like this compound can be significantly influenced by its environment, particularly in solution. Computational methods, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate the effects of a solvent. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.

Studies on related compounds have shown that increasing solvent polarity can alter charge distribution, dipole moments, and HOMO-LUMO gap energies. researchgate.net Modeling solvation effects is therefore essential for accurately predicting the molecule's properties and reactivity in a condensed phase, which is more representative of experimental conditions.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

The biological activity of this compound has made it a subject of interest in medicinal chemistry, particularly for molecular docking and QSAR studies.

Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, interacts with the active site of a biological target, typically a protein or enzyme.

A key target for this compound is the bacterial enzyme Dihydrodipicolinate synthase (DHDPS), which is essential for the biosynthesis of L-lysine in bacteria. shu.ac.uk this compound is a known inhibitor of DHDPS. researchgate.net In computational studies, it has been used as a reference inhibitor to build pharmacophore models. shu.ac.uk These models map the essential structural features required for inhibition (e.g., hydrogen bond donors/acceptors, aromatic rings) and are then used to screen large virtual libraries of compounds to identify new potential inhibitors. Docking simulations of this compound into the DHDPS active site can reveal key binding interactions, such as hydrogen bonds and electrostatic interactions with specific amino acid residues, explaining its inhibitory activity at a molecular level. shu.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. As a known heterocyclic inhibitor of DHDPS, this compound is a valuable data point for developing QSAR models. By correlating molecular descriptors (such as those derived from DFT calculations) of a series of related inhibitors with their measured inhibitory concentrations (e.g., IC₅₀), a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent DHDPS inhibitors.

In Silico Prediction of Inhibitory Activities and Binding Affinities

Building on molecular docking results, in silico models can be developed to predict the biological activity of compounds. Quantitative structure-activity relationship (QSAR) models, for instance, correlate variations in the chemical structure of compounds with changes in their inhibitory activity. ias.ac.in

For DHDPS, a QSAR model was developed using energy-based descriptors derived from the docking of 23 inhibitors, including this compound. ias.ac.in This approach integrates information about the ligand's binding mode into the predictive model. nih.gov The study utilized the experimentally determined inhibitory constant (Kᵢ) of the compound, which was found to be 0.06 mM, as a basis for training and testing the predictive model. ias.ac.in Such models are valuable for predicting the potency of new, unsynthesized compounds and prioritizing them for further investigation. nih.gov

Table 2: Experimentally Determined Inhibitory Activity Used in In Silico Modeling

Compound Name Target Enzyme Activity Type Value (mM)
This compound Dihydrodipicolinate Synthase (DHDPS) Kᵢ 0.06 ias.ac.in

Structure-Based Virtual Screening Methodologies for Drug Discovery

Structure-based virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While this compound has been analyzed computationally as a known inhibitor, no specific studies were found where it was used as a foundational query or identified as a novel hit in a broad structure-based virtual screening campaign.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are theoretical methods used to investigate the nature of chemical bonds and weak interactions within a molecular system. These analyses provide detailed information on electron density distribution and the character of interactions like hydrogen bonds and van der Waals forces. A review of the available literature did not yield any studies that have specifically applied QTAIM or NCI plot analyses to investigate the bonding characteristics of this compound.

Biological and Biomedical Research Applications of 1 Oxidopyridin 1 Ium 2,6 Dicarboxylic Acid

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid are fundamentally linked to its mechanism of action as an enzyme inhibitor.

Antibacterial Efficacy

The potential antibacterial activity of this compound stems from its ability to inhibit Dihydrodipicolinate synthase (DHDPS), a critical enzyme in the lysine (B10760008) biosynthesis pathway of bacteria. researchgate.netresearchgate.net This pathway is essential for bacterial survival but is absent in humans, making DHDPS an attractive target for developing antibacterial drugs with potentially low toxicity to mammals. researchgate.net The compound has been identified as a component in disinfectant and antibacterial compositions in patent literature. google.com

While the mechanism of action is established, specific efficacy data, such as minimum inhibitory concentration (MIC) values against Gram-positive bacteria like S. pneumoniae and E. faecalis, or Gram-negative bacteria such as P. aeruginosa, S. sonnei, and E. coli, are not detailed in the currently available research.

Antifungal Efficacy

Specific studies detailing the in vitro or in vivo antifungal efficacy of this compound against fungal pathogens such as Aspergillus niger, A. flavus, F. oxysporum, or Candida albicans were not found in the reviewed scientific literature.

Anti-Biofilm Properties and Proposed Mechanisms of Action

Research detailing the anti-biofilm properties of this compound or its proposed mechanisms of action against bacterial biofilms is not available in the reviewed literature.

Antiviral Activity Studies

While related compounds have been investigated for broad-spectrum antiviral activity, specific studies on the efficacy of this compound against viruses, including the Zika virus, have not been identified in the public scientific literature.

Antitumor and Anticancer Potential

There is currently a lack of direct scientific evidence and published research investigating the antitumor and anticancer potential of this compound.

Enzyme Inhibition and Modulation of Biological Pathways

The most well-documented biological activity of this compound is its role as an enzyme inhibitor. It is recognized as a potent substrate-analog inhibitor of Dihydrodipicolinate synthase (DHDPS), the first committed enzyme in the diaminopimelate pathway which leads to lysine biosynthesis in bacteria. researchgate.netresearchgate.netshu.ac.uk

Research has identified it as the most potent inhibitor of DHDPS among a range of heterocyclic product analogues. researchgate.net Its inhibitory action on this key enzyme disrupts a vital metabolic pathway in bacteria, forming the basis of its potential as an antibacterial agent. researchgate.netresearchgate.net The compound's structure has been used as a reference for creating pharmacophore models aimed at discovering new DHDPS inhibitors. shu.ac.uk

Enzyme Inhibition Profile of this compound

Target EnzymeEnzyme ClassBiological PathwayInhibitory Concentration (IC₅₀)Significance
Dihydrodipicolinate synthase (DHDPS)SynthaseLysine Biosynthesis (Diaminopimelate Pathway)0.8 mMPotent inhibition of a key bacterial enzyme absent in humans, validating it as a target for antibacterial agents. researchgate.net

Inhibition of Dihydrodipicolinate Synthase (DHDPS)

This compound is recognized as a potent inhibitor of Dihydrodipicolinate Synthase (DHDPS), an essential enzyme in the lysine biosynthesis pathway of bacteria. researchgate.net This pathway is critical for bacterial survival as it contributes to both cell wall structure and protein synthesis. researchgate.net The absence of the DHDPS enzyme and its associated pathway in humans makes it a compelling target for the development of novel antibacterial agents. researchgate.net

The compound functions as a substrate-analog inhibitor of DHDPS. researchgate.net Research has determined its inhibitory potency, establishing a half-maximal inhibitory concentration (IC₅₀) value, which quantifies the concentration of the substance required to inhibit the enzyme's activity by 50%.

Table 1: Inhibitory Potency of this compound against DHDPS

Inhibitor Target Enzyme Reported IC₅₀

Data sourced from Couper et al., 1994, as cited in available research. researchgate.net

Interference with Microbial Cellular Processes and Metabolic Pathways

The inhibitory action of this compound on DHDPS serves as a direct mechanism for interfering with crucial microbial metabolic pathways. researchgate.netshu.ac.uk By blocking the first committed step in the diaminopimelate and lysine biosynthetic pathways, the compound effectively disrupts the production of amino acids necessary for bacterial cell wall and protein biosynthesis. researchgate.net This disruption of fundamental cellular processes underscores its potential as a lead structure in the design of new antibiotics. shu.ac.uk

Beyond its role as an enzyme inhibitor in antibacterial research, the compound has also been utilized in studies of microbial physiology under extreme conditions. For instance, it was included in a range of compounds tested to support the slight growth of hyperthermophilic archaebacteria, such as Pyrococcus furiosus, at specific pH levels, contributing to the understanding of their unique metabolic capabilities. researchgate.net

Modulation of Oxidative Stress and Inflammatory Pathways

Scientific literature available within the conducted research does not provide specific information regarding the role of this compound in the modulation of oxidative stress or inflammatory pathways.

Interaction with Specific Molecular Targets and Receptors

The primary and most well-documented molecular target for this compound is the enzyme Dihydrodipicolinate Synthase (DHDPS). researchgate.netshu.ac.uk Its interaction is characterized by its function as a substrate analog, which allows it to bind to the enzyme's active site, thereby preventing the natural substrate from binding and catalysis from occurring. researchgate.net This specific interaction has been a focal point in pharmacophore modeling and in silico docking studies aimed at identifying and optimizing new DHDPS inhibitors. shu.ac.uk

Advanced Biochemical Roles

DNA Cleavage and Protection Mechanisms

Current research does not establish a direct role for this compound in either DNA cleavage or protection. It is important to distinguish it from its parent compound, dipicolinic acid, which is well-known for forming a calcium complex that protects DNA from heat denaturation, particularly in bacterial spores. guidechem.com While this compound has been used in biochemical assays involving DNA substrates, its role was in the context of studying the activity of DNA-processing enzymes rather than exhibiting a direct protective or cleavage effect itself. researchgate.net

Involvement in Metal Transport and Cell Membrane Protection in Microorganisms

There is a notable lack of specific research in publicly available scientific literature detailing the direct involvement of this compound in metal transport and cell membrane protection in microorganisms. Studies on the related compound, pyridine-2,6-dithiocarboxylic acid, have shown it to be a metal chelator produced by some Pseudomonas species, where it is associated with the transport of iron and zinc. nih.gov Additionally, its metal complexes have been shown to protect various microbial strains from the toxic effects of heavy metals like mercury and cadmium. nih.gov However, analogous studies specifically investigating this compound have not been prominently reported.

Influence on Enzyme Activation Processes

Exploration as Biochemical Probes for Cellular Studies

The exploration of this compound as a biochemical probe for cellular studies is an area with limited specific research. Derivatives of the related pyridine-2,6-dicarboxylic acid have been synthesized to create water-soluble fluorescent probes for detecting metal ions and for two-photon microscopy imaging in cells. nih.gov The inherent chelating ability of the dicarboxylic acid structure, combined with the electronic properties of the pyridine (B92270) N-oxide moiety, suggests a potential for designing probes, but concrete examples and detailed studies for this specific compound are not widely documented.

Applications as Pharmaceutical and Agrochemical Intermediates

The application of this compound as a pharmaceutical and agrochemical intermediate shows some promise based on research into its metal complexes and the broader activity of pyridine N-oxide derivatives.

In the pharmaceutical field, metal complexes of this compound (also referred to as pyridine-N-oxide-2,6-dicarboxylic acid or H2pydco) have been synthesized and evaluated for their antiproliferative activity. A study reported the synthesis of new mixed-ligand cobalt and manganese complexes containing this compound. nsmsi.ir The cytotoxic effects of these complexes were tested against several human cancer cell lines.

Cytotoxicity of Metal Complexes of this compound

ComplexCell LineActivity
Cobalt ComplexMCF-7 (Human Breast Cancer)More cytotoxic than cisplatin
Cobalt ComplexHT-29 (Human Colon Cancer)More cytotoxic than cisplatin
Manganese ComplexMCF-7 (Human Breast Cancer)More cytotoxic than cisplatin
Manganese ComplexHT-29 (Human Colon Cancer)More cytotoxic than cisplatin

Data synthesized from a study on the antiproliferative activity of metal complexes containing pyridine-N-oxide-2,6-dicarboxylic acid. nsmsi.ir

These findings indicate that this compound can serve as a ligand in the development of metal-based anticancer agents, highlighting its potential as a pharmaceutical intermediate. nsmsi.ir

In the context of agrochemicals, pyridine-based compounds are a significant class of pesticides, including fungicides, insecticides, and herbicides. researchgate.net The pyridine N-oxide moiety itself is present in some commercial products and is used as a precursor in the synthesis of various agrochemicals. wikipedia.org While this suggests that this compound could be a building block for new agrochemicals, specific examples of its use are not detailed in the available literature. Chemical suppliers list it as a chemical intermediate, supporting its role in the synthesis of more complex molecules. alfachemch.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.